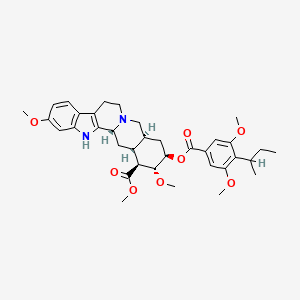

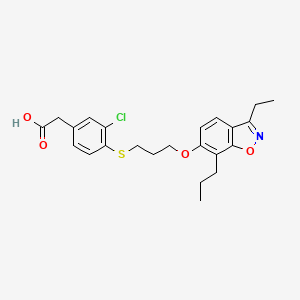

![molecular formula C13H16BrNO3 B1673769 Acide 4-{4-[(Bromoacétyl)amino]butyl}benzoïque CAS No. 10161-87-2](/img/structure/B1673769.png)

Acide 4-{4-[(Bromoacétyl)amino]butyl}benzoïque

Vue d'ensemble

Description

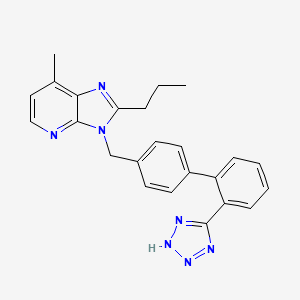

KRA-533 est un agoniste puissant de la protéine KRAS, qui joue un rôle crucial dans les voies de signalisation cellulaire qui régulent la prolifération, la différenciation et la survie cellulaires. Ce composé cible directement la poche de liaison GTP/GDP au sein de la protéine KRAS, inhibant la clivage du GTP et conduisant à l'accumulation de KRAS constitutivement actif lié au GTP. Cette activation déclenche à la fois les voies de mort cellulaire apoptotique et autophagique, spécifiquement dans les cellules cancéreuses .

Applications De Recherche Scientifique

KRA-533 has several scientific research applications, including:

Cancer Research: KRA-533 is used to study the effects of KRAS activation in various cancer cell lines, particularly those with KRAS mutations.

Drug Development: The compound is being investigated as a potential therapeutic agent for the treatment of KRAS-mutant cancers.

Cell Signaling Studies: Researchers use KRA-533 to explore the molecular mechanisms of KRAS signaling pathways and their role in cell proliferation and survival.

Mécanisme D'action

Target of Action

The primary target of “4-{4-[(Bromoacetyl)amino]butyl}benzoic acid”, also known as KRA-533, is the KRAS protein . KRAS is a GTPase, and it plays a crucial role in regulating cell division. When mutations occur in the KRAS gene, it can lead to the production of a KRAS protein that is always active, which can result in uncontrolled cell division and the formation of tumors .

Mode of Action

KRA-533 acts as a potent and selective KRAS agonist . It binds directly to the GTP/GDP binding pocket of KRAS, preventing the cleavage of GTP into GDP . This action results in the accumulation of activated GTP-KRAS, leading to the suppression of cell growth .

Biochemical Pathways

The action of KRA-533 affects the RAS/MAPK pathway , a key signal transduction pathway that transmits signals from the cell surface to the DNA in the nucleus, controlling cell growth and differentiation . By preventing the inactivation of KRAS, KRA-533 disrupts this pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

It is soluble in dmso at 2 mg/ml , suggesting it may have good bioavailability

Result of Action

The action of KRA-533 leads to the suppression of cell growth, promoting apoptosis (programmed cell death) and autophagic cell death of cancer cells . It has been shown to inhibit the growth of mutant KRAS lung cancer in xenograft mice models .

Action Environment

The efficacy and stability of KRA-533 can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .

Analyse Biochimique

Biochemical Properties

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the KRAS protein, where 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid acts as a potent and selective agonist. It binds directly to the GTP/GDP binding pocket of KRAS, preventing the cleavage of GTP into GDP, leading to the accumulation of activated GTP-KRAS and suppression of cell growth .

Cellular Effects

The effects of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by promoting apoptosis and autophagic cell death in cancer cells. It also inhibits the growth of mutant KRAS lung cancer in xenograft mouse models. Additionally, 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid impacts cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid exerts its effects through specific binding interactions with biomolecules. By binding to the GTP/GDP binding pocket of KRAS, it prevents the cleavage of GTP into GDP, leading to the accumulation of activated GTP-KRAS. This accumulation suppresses cell growth and promotes apoptosis and autophagic cell death in cancer cells. The compound’s ability to inhibit the growth of mutant KRAS lung cancer further highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Long-term exposure to this compound has been associated with sustained suppression of cell growth and promotion of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of mutant KRAS lung cancer without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic outcome .

Metabolic Pathways

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the KRAS protein is particularly noteworthy, as it influences the metabolic flux and levels of metabolites within cells. By preventing the cleavage of GTP into GDP, 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid alters the metabolic pathways associated with KRAS signaling, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. Studies have shown that 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid is efficiently transported to target cells, where it exerts its biochemical effects. The compound’s distribution within tissues is also a critical factor in determining its therapeutic potential .

Subcellular Localization

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells. This localization is essential for its interaction with the KRAS protein and other biomolecules, enabling it to exert its therapeutic effects effectively. Understanding the subcellular localization of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid is crucial for optimizing its use in research and therapeutic applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KRA-533 implique la réaction de l'acide 4-(4-(2-bromoacétamido)butyl)benzoïque avec des réactifs appropriés dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement dans la littérature disponible .

Méthodes de production industrielle

Les méthodes de production industrielle de KRA-533 ne sont pas explicitement détaillées dans les sources disponibles. Il est probable que la production implique des techniques de synthèse organique standard, y compris des processus de purification et de contrôle de la qualité pour garantir une grande pureté et une constance .

Analyse Des Réactions Chimiques

Types de réactions

KRA-533 subit plusieurs types de réactions chimiques, notamment :

Réactions de liaison : KRA-533 se lie à la poche de liaison GTP/GDP de la protéine KRAS, empêchant la clivage du GTP en GDP.

Voies apoptotiques et autophagiques : Le composé déclenche les voies de mort cellulaire apoptotique et autophagique dans les cellules cancéreuses.

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans les réactions impliquant KRA-533 comprennent :

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant KRA-533 sont la protéine KRAS active liée au GTP et l'activation subséquente des voies apoptotiques et autophagiques .

Applications de la recherche scientifique

KRA-533 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : KRA-533 est utilisé pour étudier les effets de l'activation de KRAS dans diverses lignées cellulaires cancéreuses, en particulier celles présentant des mutations de KRAS.

Développement de médicaments : Le composé est étudié comme agent thérapeutique potentiel pour le traitement des cancers à mutation KRAS.

Études de signalisation cellulaire : Les chercheurs utilisent KRA-533 pour explorer les mécanismes moléculaires des voies de signalisation KRAS et leur rôle dans la prolifération et la survie cellulaires.

Mécanisme d'action

KRA-533 exerce ses effets en se liant à la poche de liaison GTP/GDP au sein de la protéine KRAS, empêchant la clivage du GTP en GDP. Cela conduit à l'accumulation de KRAS constitutivement actif lié au GTP, qui active ensuite à la fois les voies de mort cellulaire apoptotique et autophagique dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la protéine KRAS et les voies de signalisation en aval telles que la voie MAPK/ERK .

Comparaison Avec Des Composés Similaires

Composés similaires

Agoniste KRAS-533 : Un autre agoniste puissant de KRAS qui se lie à la poche de liaison GTP/GDP de KRAS.

NSC 112533 : Un composé ayant des propriétés de liaison similaires à celles de KRA-533.

Unicité de KRA-533

KRA-533 est unique en sa capacité à cibler spécifiquement la poche de liaison GTP/GDP au sein de la protéine KRAS, conduisant à l'accumulation de KRAS constitutivement actif lié au GTP. Cette spécificité et cette puissance en font un outil précieux pour étudier les voies de signalisation KRAS et développer des thérapies ciblées pour les cancers à mutation KRAS .

Propriétés

IUPAC Name |

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQJLTLURXNPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296901 | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-87-2 | |

| Record name | NSC112533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

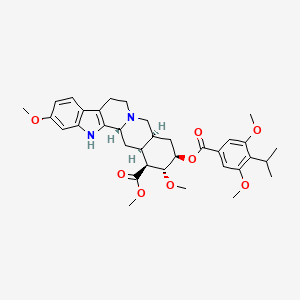

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

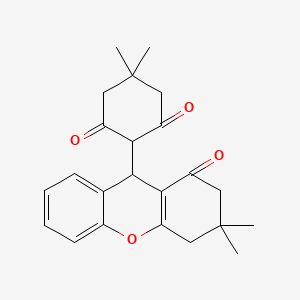

![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)

![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)